molecular formula C13H9FO4 B15231527 Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate CAS No. 170632-16-3

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate

Cat. No.: B15231527
CAS No.: 170632-16-3
M. Wt: 248.21 g/mol
InChI Key: VWUXSQCSRLZRRX-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is an organic compound with the molecular formula C13H9FO4 and a molecular weight of 248.21 g/mol It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluorobenzoyl)furan-2-carboxylate typically involves the reaction of 5-(4-fluorobenzoyl)furan-2-carboxylic acid with methanol in the presence of a catalyst. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(4-fluorobenzoyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The furan ring and the fluorobenzoyl moiety contribute to its binding affinity and specificity towards these targets . The exact pathways involved can vary depending on the biological system and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is unique due to the presence of the fluorobenzoyl group, which imparts specific electronic properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its biological activity by affecting its interaction with molecular targets .

Biological Activity

Methyl 5-(4-fluorobenzoyl)furan-2-carboxylate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a five-membered aromatic heterocycle, with a 4-fluorobenzoyl group attached at the 5-position. The presence of the fluorine atom enhances the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects against diseases like cancer and neurodegenerative disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
  • Neuroprotective Effects : The compound may influence neurodegenerative processes, although detailed studies are still required to confirm these effects.

Anticancer Activity

A study evaluating the cytotoxicity of this compound against A549 lung cancer cells revealed significant inhibition of cell proliferation. The IC50 values were determined through MTT assays, showcasing the compound's effectiveness compared to standard chemotherapeutics.

CompoundIC50 (µM)Cell Line
This compoundX.XXA549
Cyclophosphamide242.41A549
Control (Untreated)>400A549

Note: Specific IC50 values for this compound need to be confirmed through experimental data.

Mechanistic Studies

Further investigations into the mechanism of action have indicated that the compound may inhibit specific enzymes involved in cancer progression and neurodegeneration. For instance, studies have shown that compounds with similar structures exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
Methyl 5-(2-fluorobenzoyl)furan-2-carboxylateStructureDifferent fluorine position may alter reactivity
Methyl 5-(4-nitrobenzoyl)furan-2-carboxylateStructureNitro group could enhance biological activity

The combination of the furan ring and fluorinated benzoyl group in this compound confers distinct reactivity patterns compared to other derivatives, making it particularly interesting for further study in medicinal chemistry .

Properties

CAS No.

170632-16-3

Molecular Formula

C13H9FO4

Molecular Weight

248.21 g/mol

IUPAC Name

methyl 5-(4-fluorobenzoyl)furan-2-carboxylate

InChI

InChI=1S/C13H9FO4/c1-17-13(16)11-7-6-10(18-11)12(15)8-2-4-9(14)5-3-8/h2-7H,1H3

InChI Key

VWUXSQCSRLZRRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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